molecular formula C11H15NO3 B263400 N-(2-hydroxypropyl)-2-phenoxyacetamide

N-(2-hydroxypropyl)-2-phenoxyacetamide

Cat. No. B263400
M. Wt: 209.24 g/mol
InChI Key: UCOYUARRWOSTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxypropyl)-2-phenoxyacetamide, also known as HPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPAA is a derivative of phenoxyacetic acid and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that N-(2-hydroxypropyl)-2-phenoxyacetamide exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to inhibit the activation of NF-κB and increase the expression of Nrf2, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the expression of inflammatory markers, such as COX-2 and iNOS. N-(2-hydroxypropyl)-2-phenoxyacetamide has also been found to scavenge free radicals and protect against oxidative stress-induced damage. Additionally, N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

N-(2-hydroxypropyl)-2-phenoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for further research. However, there are some limitations to using N-(2-hydroxypropyl)-2-phenoxyacetamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-(2-hydroxypropyl)-2-phenoxyacetamide. One area of interest is the development of N-(2-hydroxypropyl)-2-phenoxyacetamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide and its effects on various signaling pathways. Another area of interest is the investigation of N-(2-hydroxypropyl)-2-phenoxyacetamide as a potential anticancer agent, either alone or in combination with other drugs. Finally, the development of new synthesis methods for N-(2-hydroxypropyl)-2-phenoxyacetamide could lead to improved yields and purity, making it a more attractive candidate for drug development.

Synthesis Methods

N-(2-hydroxypropyl)-2-phenoxyacetamide can be synthesized through the reaction of phenoxyacetic acid with 2-chloro-1-propanol in the presence of a base such as potassium hydroxide. The reaction produces N-(2-hydroxypropyl)-2-phenoxyacetamide as a white crystalline solid with a yield of 80-85%.

Scientific Research Applications

N-(2-hydroxypropyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. N-(2-hydroxypropyl)-2-phenoxyacetamide has been shown to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory markers. Additionally, N-(2-hydroxypropyl)-2-phenoxyacetamide has been found to scavenge free radicals and protect against oxidative stress-induced damage. N-(2-hydroxypropyl)-2-phenoxyacetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells.

properties

Product Name

N-(2-hydroxypropyl)-2-phenoxyacetamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(2-hydroxypropyl)-2-phenoxyacetamide

InChI

InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)8-15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)

InChI Key

UCOYUARRWOSTQF-UHFFFAOYSA-N

SMILES

CC(CNC(=O)COC1=CC=CC=C1)O

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)O

Origin of Product

United States

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